N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
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Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxin moiety, an oxadiazole ring, and a fluorobenzamide group, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
The primary targets of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, the inhibition of cholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, resulting in enhanced nerve impulses. In the case of lipoxygenase, its inhibition can lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
It is known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on cholinesterase and lipoxygenase. This can lead to changes in nerve impulse transmission and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 2-fluorobenzoyl chloride to form the intermediate 2-fluorobenzamide derivative. This intermediate is further reacted with 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can yield quinone derivatives, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Uniqueness
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule for scientific research .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-12-4-2-1-3-11(12)15(22)19-17-21-20-16(25-17)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSWQVKZPJIIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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